molecular formula C11H12O2 B1334712 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one CAS No. 57932-19-1

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one

Cat. No.: B1334712
CAS No.: 57932-19-1
M. Wt: 176.21 g/mol
InChI Key: QDASTOAATNRTDG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxyacetophenone with methyl vinyl ketone in the presence of a base, followed by cyclization to form the benzoxepin ring . The reaction conditions often include temperatures ranging from 50°C to 100°C and the use of solvents such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-Methyl-2,3,4,5-tetrahydro-1-benzoxepin-5-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

8-methyl-3,4-dihydro-2H-1-benzoxepin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-8-4-5-9-10(12)3-2-6-13-11(9)7-8/h4-5,7H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDASTOAATNRTDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(=O)CCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80401031
Record name ST51008862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57932-19-1
Record name 3,4-Dihydro-8-methyl-1-benzoxepin-5(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57932-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ST51008862
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80401031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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